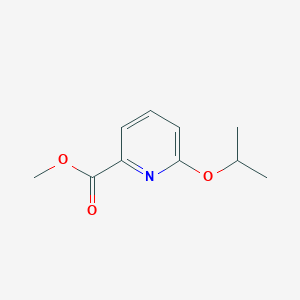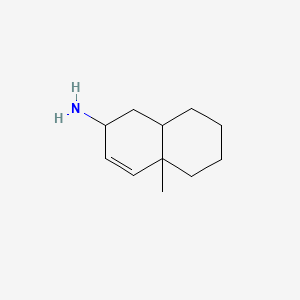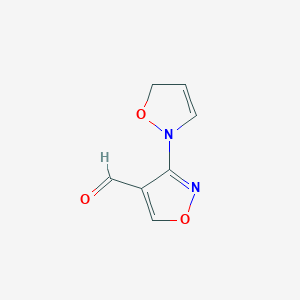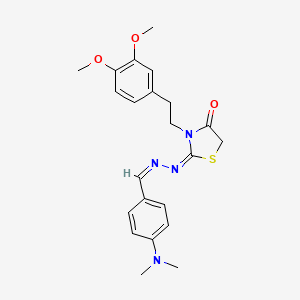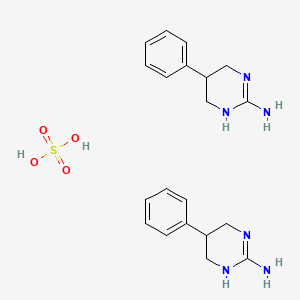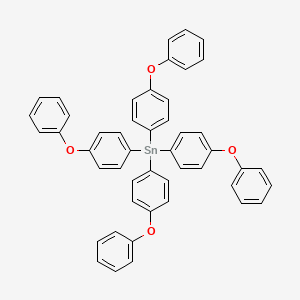
Stannane, tetrakis(p-phenoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, tetrakis(p-phenoxyphenyl)-: is an organotin compound with the molecular formula C48H36O4Sn and a molecular weight of 795.51 g/mol . This compound is characterized by the presence of four phenoxyphenyl groups attached to a central tin atom. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of stannane, tetrakis(p-phenoxyphenyl)- typically involves the Stille coupling reaction . This reaction is a versatile carbon-carbon bond-forming reaction between stannanes and halides or pseudohalides. The reaction is catalyzed by palladium and often requires the presence of a base. The general reaction conditions include:
Palladium catalyst: (e.g., Pd(PPh3)4)
Base: (e.g., cesium carbonate)
Solvent: (e.g., tetrahydrofuran)
Temperature: Typically around 80-100°C
Industrial Production Methods: Industrial production of stannane, tetrakis(p-phenoxyphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Stannane, tetrakis(p-phenoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides.
Reduction: It can be reduced under specific conditions to yield different organotin compounds.
Substitution: The phenoxyphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halides, nucleophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Aplicaciones Científicas De Investigación
Stannane, tetrakis(p-phenoxyphenyl)- has a wide range of applications in scientific research, including:
Biology: Investigated for its potential use in biological systems due to its stability and unique chemical properties.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of stannane, tetrakis(p-phenoxyphenyl)- primarily involves its role as a reagent in the Stille coupling reaction . The reaction mechanism includes:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide or pseudohalide.
Transmetalation: The organotin compound transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparación Con Compuestos Similares
Stannane, tetrakis(p-phenoxyphenyl)- can be compared with other similar compounds, such as:
Uniqueness: The uniqueness of stannane, tetrakis(p-phenoxyphenyl)- lies in its stability and the presence of phenoxyphenyl groups, which provide distinct chemical properties and reactivity compared to other organotin compounds.
Propiedades
Número CAS |
6452-62-6 |
|---|---|
Fórmula molecular |
C48H36O4Sn |
Peso molecular |
795.5 g/mol |
Nombre IUPAC |
tetrakis(4-phenoxyphenyl)stannane |
InChI |
InChI=1S/4C12H9O.Sn/c4*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h4*1,3-10H; |
Clave InChI |
SQTJOGAEUXRZST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)[Sn](C3=CC=C(C=C3)OC4=CC=CC=C4)(C5=CC=C(C=C5)OC6=CC=CC=C6)C7=CC=C(C=C7)OC8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-[(2-chlorophenyl)methyl]-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13808119.png)



![N-Des-tert-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl}docetaxel](/img/structure/B13808147.png)
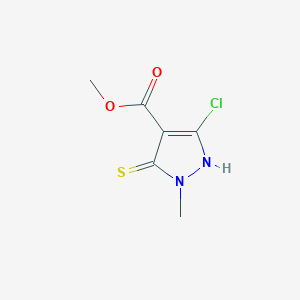
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B13808150.png)
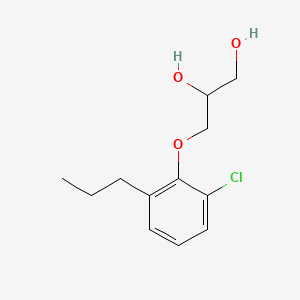
![1H-Cyclobuta[cd]pentalene,1a,3a,5a,5b-tetrahydro-1-(1-methylethylidene)-](/img/structure/B13808158.png)
